2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxyphenyl group, a thiadiazole ring, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring and phenyl rings would contribute to the compound’s aromaticity, while the methoxy and acetamide groups could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence a compound’s properties. For example, the presence of the methoxy and acetamide groups in this compound could increase its polarity .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
A study by Shukla et al. (2012) focused on the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research is relevant due to the structural similarities and potential for analogs like 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide to serve as potent glutaminase inhibitors. Such inhibitors have therapeutic potential in cancer treatment by attenuating the growth of cancer cells, demonstrated in vitro and in mouse xenograft models of human lymphoma B cells. The study highlights the importance of structural modifications to improve drug-like properties, including solubility, while retaining inhibitory potency against kidney-type glutaminase (GLS) (Shukla et al., 2012).
Antimicrobial Activities
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, assessing their antimicrobial activities against various bacterial and fungal pathogens. The research underscores the potential of thiazole compounds for developing new antimicrobial agents. The study's findings could indicate that compounds structurally related to this compound might exhibit similar antimicrobial properties, offering avenues for the design of novel antimicrobial drugs (Wardkhan et al., 2008).
Adenosine A3 Receptor Antagonism
The study by Jung et al. (2004) focused on the synthesis and evaluation of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as selective antagonists for human adenosine A3 receptors. These findings are significant for understanding the role of adenosine A3 receptor antagonists in modulating various physiological processes, including inflammation and cancer. The research might suggest that compounds like this compound could be explored for their potential as adenosine A3 receptor antagonists, contributing to the development of new therapeutic agents (Jung et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-26-15-9-7-13(8-10-15)11-16(24)21-18-22-23-19(28-18)27-12-17(25)20-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXVORELZTRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.